(S)-2-Amino-2-(p-tolyl)ethanol
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Overview
Description
(S)-2-Amino-2-(p-tolyl)ethanol is a chiral amino alcohol with the molecular formula C9H13NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a chiral carbon atom, which is also bonded to a p-tolyl group (a benzene ring substituted with a methyl group)
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-2-Amino-2-(p-tolyl)ethanol can be synthesized through several methods, including:
Asymmetric Transfer Hydrogenation: This method involves the reduction of aryl ketones using chiral catalysts.
One-Pot Enzyme and Palladium Nanoparticle Catalysis: This method combines enzymatic reduction of 2-azido ketones with palladium-catalyzed hydrogenation to produce enantiomerically pure amino alcohols.
Industrial Production Methods: Industrial production of this compound typically involves the optimization of reaction conditions to maximize yield and enantiomeric purity. This may include the use of specific catalysts, temperature control, and reaction time adjustments.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and manganese complexes.
Reduction: Palladium catalysts and hydrogen donors such as formic acid are often used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce different amino alcohol derivatives.
Scientific Research Applications
(S)-2-Amino-2-(p-tolyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism by which (S)-2-Amino-2-(p-tolyl)ethanol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The chiral nature of the compound allows it to interact selectively with chiral environments in biological systems, leading to specific effects.
Comparison with Similar Compounds
®-2-Amino-2-(p-tolyl)ethanol: The enantiomer of (S)-2-Amino-2-(p-tolyl)ethanol, with similar chemical properties but different biological activity.
1-(o-tolyl)ethanol: A related compound with a hydroxyl group attached to a tolyl group, used in similar synthetic applications.
2-Amino-2-phenylethanol: Another chiral amino alcohol with a phenyl group instead of a tolyl group, used in asymmetric synthesis.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of the p-tolyl group, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in research and industry.
Properties
IUPAC Name |
(2S)-2-amino-2-(4-methylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEURNIHEPFUIJ-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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